N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide
CAS No.: 868213-00-7
VCID: VC6101528
Molecular Formula: C18H12ClN3O4S
Molecular Weight: 401.82
* For research use only. Not for human or veterinary use.

Description |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide is a synthetic organic compound belonging to the thiazole family, which is characterized by the presence of a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and materials science. Synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamideThe synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
Biological ActivitiesWhile specific biological activities of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide are not extensively documented, compounds with similar structures have shown potential as antimicrobial and anticancer agents. The presence of nitro and chloro groups may contribute to its reactivity and potential biological effects. Applications in Research and IndustryThis compound may be used as a building block for the synthesis of more complex molecules with potential therapeutic effects. Its unique chemical structure makes it suitable for applications in medicinal chemistry and materials science. Data Table: Comparison of Thiazole Derivatives
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 868213-00-7 | ||||||||||||||||
Product Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide | ||||||||||||||||
Molecular Formula | C18H12ClN3O4S | ||||||||||||||||
Molecular Weight | 401.82 | ||||||||||||||||
IUPAC Name | N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5-chloro-2-nitrobenzamide | ||||||||||||||||
Standard InChI | InChI=1S/C18H12ClN3O4S/c1-10(23)16-15(11-5-3-2-4-6-11)20-18(27-16)21-17(24)13-9-12(19)7-8-14(13)22(25)26/h2-9H,1H3,(H,20,21,24) | ||||||||||||||||
Standard InChIKey | PUFQADHIKZCLNE-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 2147576 | ||||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume